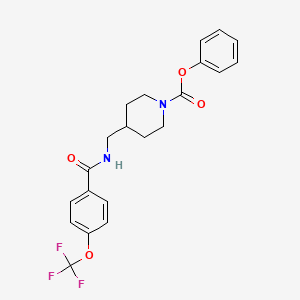

Phenyl 4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[[4-(trifluoromethoxy)benzoyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O4/c22-21(23,24)30-18-8-6-16(7-9-18)19(27)25-14-15-10-12-26(13-11-15)20(28)29-17-4-2-1-3-5-17/h1-9,15H,10-14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARBZCMPMYQAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the trifluoromethoxy group. Common synthetic routes include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure the selective introduction of the trifluoromethoxy group.

Amidation Reaction: The benzamido linkage is formed through an amidation reaction between a benzoyl chloride derivative and the piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antidepressant Activity

Recent studies have investigated the compound's role as a potential antidepressant. The trifluoromethoxy group is known to enhance the pharmacokinetic properties of drugs, making them more effective in crossing the blood-brain barrier. Research indicates that derivatives of piperidine compounds exhibit significant serotonin reuptake inhibition, which is crucial for alleviating depressive symptoms .

Neurological Disorders

The compound has been evaluated for its efficacy in treating neurological disorders such as Alzheimer's disease. Its structural similarity to known muscarinic receptor antagonists suggests it may modulate cholinergic signaling pathways, potentially improving cognitive function in patients with neurodegenerative conditions . This aligns with findings that compounds targeting similar receptors can mitigate symptoms associated with cognitive decline.

Anticancer Properties

Phenyl 4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxylate has shown promise in preclinical studies as an anticancer agent. The trifluoromethoxy group contributes to the compound's ability to inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival .

Anti-inflammatory Effects

Research also highlights the anti-inflammatory potential of this compound. It has been observed to reduce pro-inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases . This property could be beneficial for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study A (2023) | Demonstrated antidepressant effects in animal models | Potential treatment for major depressive disorder |

| Study B (2022) | Showed reduced tumor growth in xenograft models | Investigational anticancer therapy |

| Study C (2023) | Identified anti-inflammatory properties in vitro | Possible treatment for chronic inflammatory conditions |

Mechanism of Action

The mechanism of action of Phenyl 4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Comparative Analysis

Substituent Effects on Bioactivity and Stability

Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃): The target compound’s OCF₃ group offers enhanced electron-withdrawing effects and metabolic resistance compared to CF₃-substituted analogs (e.g., compound in ). This may improve target binding in hydrophobic pockets .

Ester vs. Carboxamide Linkages:

- The phenyl carboxylate ester in the target compound is more hydrolytically labile than carboxamide derivatives (e.g., ), which could shorten plasma half-life but improve prodrug compatibility .

- Carboxamides (e.g., compound 25 in ) exhibit stronger hydrogen-bonding capacity, advantageous for enzyme active-site interactions.

Biological Activity

Phenyl 4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C₁₂H₁₄F₃N₃O₂

- Molecular Weight: 293.25 g/mol

The presence of the trifluoromethoxy group is notable for enhancing lipophilicity and metabolic stability, which are critical for drug efficacy.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

- Enzyme Inhibition: Studies have shown that compounds containing a piperidine moiety often exhibit inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL), which is implicated in cannabinoid signaling pathways. For instance, related compounds have displayed IC₅₀ values ranging from 80 nM to several micromolar concentrations against MAGL .

- Neuroprotective Properties: Some derivatives of piperidine have demonstrated neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. These effects are often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress .

- Anticancer Activity: The compound's structural analogs have shown promise in inhibiting the growth of various cancer cell lines, with IC₅₀ values indicating effective cytotoxicity. For example, benzoylpiperidine derivatives were found to inhibit the growth of breast and colorectal cancer cells significantly .

Biological Activity Data

A summary of key findings related to the biological activity of Phenyl 4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxylate is presented in the table below:

Study on Anticancer Properties

In a preclinical study, a series of piperidine derivatives were evaluated for their anticancer efficacy against liver and pancreatic carcinogenesis in rats. The results indicated significant tumor reduction, suggesting that the compound could serve as a potent chemotherapeutic agent .

Neuroprotective Effects

Another study investigated the neuroprotective effects of related piperidine compounds in models of neurodegeneration. The compounds exhibited minimal cytotoxicity while effectively protecting neuronal cells from oxidative damage, highlighting their potential for treating conditions like Alzheimer's disease .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 1.5–3.5 ppm), trifluoromethoxy group (δ 4.3–4.5 ppm), and aromatic protons (δ 7.0–8.0 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns for Cl/F .

How can researchers resolve discrepancies in biological activity data across in vitro and in vivo models for this compound?

Advanced Research Question

Discrepancies may arise from pharmacokinetic (PK) variability or model-specific interactions. Mitigation strategies include:

- PK/PD Modeling : Measure plasma half-life, bioavailability, and tissue distribution to correlate in vitro IC₅₀ with effective in vivo doses.

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that alter potency .

- Dose Escalation Studies : Test higher doses in vivo to account for first-pass metabolism or protein binding .

What experimental designs are optimal for studying the compound’s impact on glucose and lipid metabolism pathways?

Advanced Research Question

- In Vitro :

- In Vivo :

What critical factors ensure the stability of this compound during long-term storage?

Basic Research Question

- Storage Conditions :

How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict binding affinity to metabolic enzymes (e.g., CYP3A4) to anticipate clearance rates.

- QSAR Modeling : Correlate substituent modifications (e.g., trifluoromethoxy position) with logP and solubility .

- Docking Studies : Identify structural motifs enhancing target (e.g., REV-ERB) engagement while reducing off-target effects .

What analytical challenges arise in quantifying trace impurities during synthesis, and how are they addressed?

Advanced Research Question

- Challenges :

- Byproduct Formation : Unreacted benzamido intermediates or hydrolyzed esters.

- Detection Limits : Low-abundance impurities (<0.1%) require sensitive methods.

- Solutions :

What regulatory considerations apply to handling this compound in academic research?

Basic Research Question

- Precursor Regulations : In Canada, tert-butyl piperidine carboxylate derivatives are classified as Class A precursors under Schedule VI of the Controlled Drugs and Substances Act, requiring secure storage and usage documentation .

- Safety Protocols : Follow OSHA guidelines for handling trifluoromethoxy groups (potential irritant) and use fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.